tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate
Description
tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and two distinct substituents at the 4-position: a cyano (-CN) group and a 2-hydroxy-3-(methylamino)propyl chain. This structure confers unique physicochemical and biological properties, making it relevant for pharmaceutical and synthetic chemistry research.
Properties
Molecular Formula |
C15H27N3O3 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-14(2,3)21-13(20)18-7-5-15(11-16,6-8-18)9-12(19)10-17-4/h12,17,19H,5-10H2,1-4H3 |
InChI Key |
UILCWFFCVHNNES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(CNC)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as a key intermediate.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the cyano group to an amine.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may interact with specific molecular targets, making it a candidate for drug development .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differences are summarized below:
Key Observations :
- Cyano Group: Present only in the target compound, this electron-withdrawing group increases polarity and may enhance metabolic stability compared to hydroxyl or amino substituents .
- Pyridyl vs.
Physicochemical Properties
Data from analogs suggest trends in solubility and bioavailability:
Notes:
- The target compound’s hydroxy and methylamino groups likely improve water solubility compared to the pyridyl analog but reduce blood-brain barrier (BBB) penetration .
- The cyano group may increase metabolic stability by resisting oxidation, a common degradation pathway for aliphatic amines .
Biological Activity
Tert-butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate (CAS No. 2060046-38-8) is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a cyano group and a hydroxy group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 297.39 g/mol. The structural formula can be represented as follows:
The mechanism of action of this compound involves multiple pathways:
- Receptor Interaction : The piperidine ring can interact with various receptors, potentially modulating their activity. For instance, studies have indicated that piperidine derivatives can act as antagonists at histamine H3 receptors, influencing neurotransmitter release and signaling pathways .
- Enzyme Modulation : The presence of the cyano and hydroxy groups allows for interactions with enzymes, which may alter their catalytic activity. This is particularly relevant in the context of drug metabolism and pharmacokinetics.
- Hydrogen Bonding : The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's affinity for biological targets such as proteins or nucleic acids.
Pharmacological Effects
Research has shown that this compound exhibits several pharmacological effects:
- Antihistaminic Activity : Similar piperidine derivatives have been characterized as histamine H3 receptor antagonists, suggesting potential applications in treating allergic reactions and other histamine-related conditions .
- CNS Activity : Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), indicating potential use in managing neurological disorders.
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- In vitro Studies : Research has demonstrated that related piperidine compounds exhibit significant binding affinity to histamine receptors, with IC50 values indicating potent activity .
- In vivo Characterization : Animal models have shown that these compounds can modulate behavioral responses associated with anxiety and depression, suggesting a role in psychiatric therapeutics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₇N₃O₃ |
| Molecular Weight | 297.39 g/mol |
| CAS Number | 2060046-38-8 |
| Potential Pharmacological Effects | Antihistaminic, CNS activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
